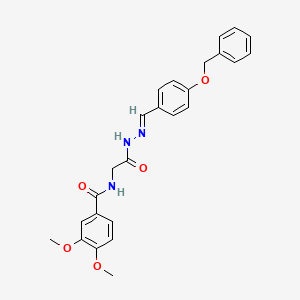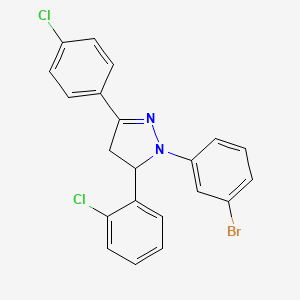![molecular formula C32H31ClN6O2 B11558187 4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11558187.png)
4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-CHLORO-3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often substituted phenyl hydrazines and diketones. The reaction conditions may include:
Condensation reactions: Using aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization reactions: Forming the pyrazole ring through intramolecular cyclization.
Substitution reactions: Introducing various substituents like chloro and methyl groups.
Industrial Production Methods
Industrial production may involve:
Batch processes: For small-scale production, where reactions are carried out in batches.
Continuous processes: For large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrazoles and other derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new drugs.
Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the formulation of agrochemicals.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of the enzyme.
Receptor modulation: By interacting with specific receptors on the cell surface.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 4-Chloro-3-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methylamino)phenylamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and dimethylphenyl groups, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C32H31ClN6O2 |
|---|---|
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
4-[[4-chloro-3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C32H31ClN6O2/c1-18-7-10-25(13-20(18)3)38-31(40)27(22(5)36-38)16-34-24-9-12-29(33)30(15-24)35-17-28-23(6)37-39(32(28)41)26-11-8-19(2)21(4)14-26/h7-17,36-37H,1-6H3 |
Clé InChI |
HWXAVAFOOJGXFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)N=CC4=C(NN(C4=O)C5=CC(=C(C=C5)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11558105.png)
![2-[(4-Chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11558113.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558115.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11558120.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11558129.png)

![2-(4-Methylbenzenesulfonamido)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide](/img/structure/B11558140.png)
![2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11558141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558148.png)
![(5E)-3-{[(2-chlorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11558165.png)

![2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11558176.png)
![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11558183.png)
![N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558186.png)
